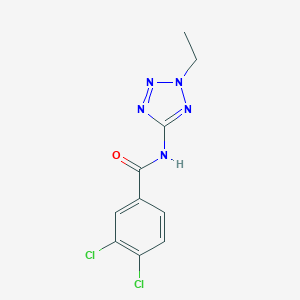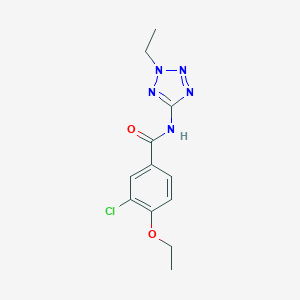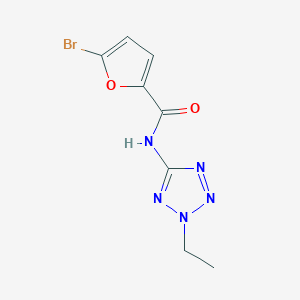![molecular formula C19H22N2O2 B244604 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized in the year 2014 and has been widely used in scientific research since then. MMB-2201 is a potent agonist of cannabinoid receptors and has been found to have various biochemical and physiological effects.
作用機序
2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide exerts its effects by binding to and activating cannabinoid receptors in the body. CB1 receptors are mainly found in the brain and are responsible for the psychoactive effects of cannabinoids. CB2 receptors are mainly found in the immune system and are involved in regulating inflammation and immune responses. 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has been found to have potent agonist activity at both CB1 and CB2 receptors.
Biochemical and physiological effects:
2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has also been found to have anxiolytic effects in animal models of anxiety. It has been shown to reduce anxiety-like behavior in the elevated plus maze test and the light-dark box test. 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has also been found to have anticonvulsant effects in animal models of epilepsy.
実験室実験の利点と制限
2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has several advantages for lab experiments. It is a potent agonist of cannabinoid receptors and can be used to investigate the role of these receptors in various physiological and pathological conditions. 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide is also stable and can be stored for long periods, making it convenient for use in experiments. However, there are also some limitations to the use of 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has not been extensively studied in humans, and its safety profile is not well established.
将来の方向性
There are several future directions for research on 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide. One area of interest is the potential therapeutic applications of cannabinoids in various diseases. 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide could be used to investigate the potential benefits of cannabinoids in diseases such as cancer, multiple sclerosis, and epilepsy. Another area of interest is the development of new synthetic cannabinoids with improved therapeutic profiles. 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide could be used as a starting point for the development of new compounds with better safety and efficacy profiles. Finally, further research is needed to understand the long-term effects of synthetic cannabinoids on the body and their potential for abuse.
Conclusion:
In conclusion, 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide is a synthetic cannabinoid that has been widely used in scientific research since its synthesis in 2014. It is a potent agonist of cannabinoid receptors and has been found to have various biochemical and physiological effects. 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the potential therapeutic applications of cannabinoids and to develop new synthetic compounds with improved safety and efficacy profiles.
合成法
The synthesis of 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide involves the reaction of 2-methylaminoindole and 3-(3-methylbutanoylamino)phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide or N,N-dimethylacetamide. The resulting product is then purified using column chromatography to obtain pure 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide.
科学的研究の応用
2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has been used in various scientific research studies to investigate the role of cannabinoid receptors in the body. It has been found to have potent agonist activity at both CB1 and CB2 receptors. 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has been used to study the effects of cannabinoids on pain, inflammation, and anxiety. It has also been used to investigate the potential therapeutic benefits of cannabinoids in various diseases such as cancer, multiple sclerosis, and epilepsy.
特性
分子式 |
C19H22N2O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
2-methyl-N-[3-(3-methylbutanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)11-18(22)20-15-8-6-9-16(12-15)21-19(23)17-10-5-4-7-14(17)3/h4-10,12-13H,11H2,1-3H3,(H,20,22)(H,21,23) |
InChIキー |
LVEKVBAHRHRUIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)CC(C)C |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)





![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)


![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)